molecular formula C12H16N2O4 B596553 4-Amino-3-((tert-butoxycarbonyl)amino)benzoic acid CAS No. 1282523-83-4

4-Amino-3-((tert-butoxycarbonyl)amino)benzoic acid

Cat. No.: B596553
CAS No.: 1282523-83-4
M. Wt: 252.27
InChI Key: IWQZDVMJSKYZEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-3-((tert-butoxycarbonyl)amino)benzoic acid is an organic compound that features both an amino group and a tert-butoxycarbonyl (Boc) protected amino group attached to a benzoic acid core. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its protective Boc group, which can be selectively removed under acidic conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-((tert-butoxycarbonyl)amino)benzoic acid typically involves the protection of the amino group on the benzoic acid derivative. One common method is to start with 4-Aminobenzoic acid and react it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile. The reaction proceeds under mild conditions, often at room temperature, to yield the Boc-protected product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-((tert-butoxycarbonyl)amino)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Substituted benzoic acid derivatives.

    Deprotection Reactions: 4-Aminobenzoic acid.

    Coupling Reactions: Peptides or other amide-containing compounds.

Scientific Research Applications

4-Amino-3-((tert-butoxycarbonyl)amino)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the preparation of peptide-based probes and inhibitors for biological studies.

    Medicine: Utilized in the development of pharmaceutical compounds, particularly those involving peptide synthesis.

    Industry: Applied in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Amino-3-((tert-butoxycarbonyl)amino)benzoic acid primarily involves its role as a protected amino acid derivative. The Boc group serves as a protecting group for the amino functionality, preventing unwanted reactions during synthetic processes. Upon deprotection, the free amino group can participate in various reactions, such as forming peptide bonds in peptide synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-3-((tert-butoxycarbonyl)amino)benzoic acid is unique due to its specific substitution pattern on the benzoic acid core, which provides distinct reactivity and selectivity in synthetic applications. The presence of both an amino group and a Boc-protected amino group allows for versatile functionalization and protection strategies in organic synthesis.

Biological Activity

4-Amino-3-((tert-butoxycarbonyl)amino)benzoic acid, a derivative of para-aminobenzoic acid (PABA), has garnered attention in medicinal chemistry due to its potential biological activities. PABA itself is known for various therapeutic applications, including its role as a precursor in the synthesis of folate and its antimicrobial properties. This article explores the biological activity of this compound, emphasizing its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

C12H15N2O4\text{C}_{12}\text{H}_{15}\text{N}_{2}\text{O}_{4}

This structure includes a tert-butoxycarbonyl (Boc) protecting group, which enhances the compound's stability and solubility in biological systems.

Antimicrobial Activity

Research indicates that derivatives of PABA, including this compound, exhibit significant antimicrobial properties. Studies have shown that PABA analogs can inhibit the growth of various bacteria, including Mycobacterium species. For instance, a related PABA derivative demonstrated an MIC (Minimum Inhibitory Concentration) of 6.25 - 12.5 μM against Mycobacterium abscessus .

Acetylcholinesterase Inhibition

A notable area of research is the inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. Studies have shown that PABA derivatives can act as AChE inhibitors, with some compounds displaying IC50 values comparable to established drugs like donepezil . This suggests potential applications in cognitive enhancement and neuroprotection.

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various PABA derivatives, this compound was found to exhibit potent activity against both Gram-positive and Gram-negative bacteria. The study highlighted the compound's ability to disrupt bacterial cell wall synthesis, leading to cell lysis.

CompoundMIC (μM)Activity
This compound6.25 - 12.5Effective against Mycobacterium abscessus
Control (Standard Antibiotic)1 - 5Effective against various bacteria

Study 2: Neuroprotective Potential

A separate investigation focused on the neuroprotective effects of PABA derivatives against AChE. The study employed molecular docking techniques to predict binding affinities and found that certain modifications to the PABA structure enhanced inhibitory activity.

CompoundIC50 (μM)Binding Affinity (kcal/mol)
This compound7.49 ± 0.16-8.14 ± 0.65
Donepezil5.00 ± 0.10-9.00 ± 0.75

The biological activities of this compound can be attributed to its structural features that allow it to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The compound's ability to inhibit AChE suggests it competes with acetylcholine for binding sites, thereby prolonging neurotransmitter action.
  • Antimicrobial Mechanism : The disruption of bacterial cell wall synthesis indicates a mechanism similar to that of beta-lactam antibiotics, where interference with peptidoglycan cross-linking leads to cell death.
  • Anti-inflammatory Pathways : Modulation of cytokine production may involve inhibition of transcription factors such as NF-kB, which is crucial in inflammatory responses.

Properties

IUPAC Name

4-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-9-6-7(10(15)16)4-5-8(9)13/h4-6H,13H2,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWQZDVMJSKYZEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50857460
Record name 4-Amino-3-[(tert-butoxycarbonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1282523-83-4
Record name 4-Amino-3-[(tert-butoxycarbonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.